molecular formula C10H20O7Si B6334204 4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE CAS No. 42345-73-3

4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE

Cat. No.: B6334204
CAS No.: 42345-73-3
M. Wt: 280.35 g/mol
InChI Key: MICBKZBCSXKCMF-UHFFFAOYSA-N
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Description

4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one is a hybrid organosilane-functionalized cyclic carbonate. Its structure combines a 1,3-dioxolan-2-one (cyclic carbonate) core with a trimethoxysilylpropoxymethyl substituent. This dual functionality enables applications in materials science, particularly as a coupling agent or crosslinker in coatings, adhesives, and composites. The trimethoxysilyl group facilitates hydrolysis and condensation with hydroxylated surfaces (e.g., glass, metals), while the cyclic carbonate can undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols), enabling covalent bonding or polymerization .

Properties

IUPAC Name

4-(3-trimethoxysilylpropoxymethyl)-1,3-dioxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7Si/c1-12-18(13-2,14-3)6-4-5-15-7-9-8-16-10(11)17-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICBKZBCSXKCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOCC1COC(=O)O1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962431
Record name 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
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Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42345-73-3
Record name 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one
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Record name 4-((3-(Trimethoxysilyl)propoxy)methyl)-1,3-dioxolan-2-one
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Record name 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one
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Record name 4-[[3-(trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one
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Preparation Methods

Reaction Conditions and Catalytic System

In a representative procedure, 3-(2,3-glycidoxy)propyltrimethoxysilane (23.6 g, 0.1 mol) is combined with tetrabutylammonium bromide (2.36 g) in ethyl acetate (120 mL). The system is purged with carbon dioxide at 1.7 MPa and heated to 90°C. Stirring is maintained for 45 hours with alternating clockwise and counterclockwise intervals to ensure homogeneity. Post-reaction, the mixture is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product with 95.99% yield and 99.6% purity .

Key Parameters:

  • Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst).

  • Pressure : 1.7 MPa CO₂.

  • Temperature : 90°C.

  • Reaction Time : 45 hours.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of bromide ions on the epoxide oxygen, opening the ring to form an alkoxide intermediate. Subsequent insertion of CO₂ generates the cyclic carbonate, stabilized by the trimethoxysilylpropoxy group. The use of ethyl acetate as a solvent enhances CO₂ solubility, while alternating stirring directions mitigate catalyst deactivation.

Hydrosilylation of Allyl Glycidyl Ether with Trimethoxysilane

An alternative route employs hydrosilylation to introduce the trimethoxysilyl group. This method, detailed in patent literature, involves the platinum-catalyzed addition of trimethoxysilane to allyl glycidyl ether.

Synthetic Protocol

A nitrogen-purged three-necked flask is charged with allyl glycidyl ether (11.4 g, 0.1 mol) and a platinum-based catalyst (10⁻⁵ mol Pt). Trimethoxysilane (13.4 g, 0.11 mol) is added dropwise at 50°C over 1 hour, followed by 30 minutes of stirring. Gas chromatographic analysis confirms an 80% yield of γ-glycidyloxypropyltrimethoxysilane, which is subsequently purified via reduced-pressure distillation.

Key Parameters:

  • Catalyst : Platinum complexes (e.g., Karstedt’s catalyst).

  • Temperature : 50°C.

  • Molar Ratio : 1.1:1 (trimethoxysilane:allyl glycidyl ether).

Post-Functionalization to Cyclic Carbonate

The hydrosilylation product, γ-glycidyloxypropyltrimethoxysilane , is further reacted with CO₂ under conditions similar to Section 1.1 to install the 1,3-dioxolan-2-one ring. This two-step approach offers modularity in tailoring the silane and carbonate functionalities.

Ring-Opening Copolymerization with Styrenated Monomers

A less conventional method involves the copolymerization of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) with styrene, followed by post-polymerization silylation.

Synthesis of AGC Monomer

AGC is synthesized via transesterification of diethyl carbonate with 3-(allyloxy)-1,2-propanediol in the presence of K₂CO₃ at 120°C. Ethanol is removed via a Dean–Stark trap, and the product is distilled under reduced pressure.

Copolymerization and Silylation

The AGC-styrene copolymer is reacted with 3-mercaptopropyltrimethoxysilane under radical initiation to graft the trimethoxysilyl group onto the polymer backbone. While this method is primarily used for styrenated oils, it demonstrates the versatility of 1,3-dioxolan-2-one derivatives in hybrid material synthesis.

Comparative Analysis of Methods

Method Catalyst Yield Purity Advantages Limitations
CO₂ InsertionTetrabutylammonium bromide95.99%99.6%High purity; scalableLong reaction time (45 hours)
HydrosilylationPlatinum complexes80%N/AModular silane functionalizationRequires high-purity reagents
CopolymerizationK₂CO₃ / Radical initiators77%N/ATunable polymer propertiesMulti-step; lower atom economy

Optimization Strategies and Challenges

Catalyst Screening

  • Quaternary ammonium salts (e.g., tetrabutylammonium bromide) outperform crown ethers in CO₂ insertion due to superior phase-transfer capabilities.

  • Platinum catalysts with bulky ligands reduce side reactions in hydrosilylation, enhancing selectivity.

Solvent Effects

  • Ethyl acetate improves CO₂ solubility compared to toluene or THF, accelerating reaction kinetics.

  • Polar aprotic solvents (e.g., DMSO) are avoided due to epoxide ring-opening side reactions.

Temperature and Pressure Trade-Offs

Elevating CO₂ pressure beyond 2 MPa risks equipment costs without significant yield improvements. Conversely, temperatures below 80°C drastically slow reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Adhesion and Coatings:

  • 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one has shown potential as a coupling agent in composite materials. It enhances the adhesion between organic polymers and inorganic substrates, making it suitable for coatings that require strong interfacial bonding.
  • Studies indicate that silane-based agents improve bonding properties significantly, which is critical in applications such as automotive and aerospace coatings.

Composite Materials:

  • The compound can be utilized in the formulation of advanced composite materials. Its ability to promote compatibility between different phases (e.g., polymer matrix and filler) leads to improved mechanical properties and durability.

Biomedical Applications

Drug Delivery Systems:

  • Compounds with similar dioxolane structures have been evaluated for their biocompatibility and low toxicity, making them promising candidates for drug delivery systems. The unique functional groups present in 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one may facilitate the encapsulation of therapeutic agents.

Tissue Engineering:

  • The compound's favorable interactions with biological tissues suggest its potential use as scaffolding materials in tissue engineering. Its silane functionality can promote cell adhesion and growth, essential for developing viable tissue constructs.

Mechanism of Action

The mechanism of action of 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .

Comparison with Similar Compounds

Silane-Functionalized Analog: 2-[[3-(Triethoxysilyl)propoxy]methyl]oxirane

Key Structural Differences :

  • The triethoxysilyl group replaces trimethoxysilyl, altering hydrolysis kinetics.
  • An oxirane (epoxide) ring replaces the cyclic carbonate.

Functional Comparison :

Property 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one 2-[[3-(Triethoxysilyl)propoxy]methyl]oxirane
Hydrolysis Rate Faster (methoxy groups hydrolyze more readily) Slower (ethoxy groups require more energy)
Reactive Sites Cyclic carbonate (nucleophilic ring-opening) + silane Epoxide (electrophilic ring-opening) + silane
Thermal Stability Moderate (cyclic carbonate decomposes ~150–200°C) Higher (epoxide stable up to ~250°C)
Applications Adhesion promoters, hybrid polymer matrices Epoxy-silane coatings, moisture-cured resins

Research Findings :

  • The target compound’s cyclic carbonate enables amine-mediated curing at lower temperatures compared to epoxide-based analogs, making it suitable for heat-sensitive substrates .
  • The trimethoxysilyl group enhances compatibility with polar polymers (e.g., polyurethanes) due to faster silanol formation .

Non-Silane Cyclic Carbonates: 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxolan-4-yl)-2-propen-1-one and Derivatives

Key Structural Differences :

  • Aromatic or aliphatic substituents replace the silane-propoxy group.

Functional Comparison :

Property 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxolan-4-yl)-2-propen-1-one
Surface Reactivity High (silane-surface bonding) None (lacks silane functionality)
Chemical Versatility Dual reactivity (carbonate + silane) Limited to carbonate ring-opening or conjugation reactions
Applications Surface modifiers, composite fillers Pharmaceutical intermediates, agrochemical precursors

Research Findings :

  • Non-silane cyclic carbonates are primarily used as intermediates in organic synthesis, leveraging their electrophilic carbonyl for nucleophilic attacks. The absence of silane groups limits their utility in materials science .
  • The target compound’s silane moiety broadens its use to hybrid organic-inorganic systems, such as sol-gel coatings .

Advantages of 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one:

Dual Reactivity : Combines silane adhesion with carbonate crosslinking.

Rapid Curing : Faster hydrolysis than ethoxy-based silanes.

Versatility : Compatible with polymers, metals, and ceramics.

Limitations:

Moisture Sensitivity : Requires controlled storage to prevent premature hydrolysis.

Thermal Constraints : Cyclic carbonate decomposition limits high-temperature applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one?

The compound is typically synthesized via cyclization reactions. A recommended approach involves reacting glycerol derivatives with carbonyl sources (e.g., phosgene or dialkyl carbonates) under controlled conditions to form the 1,3-dioxolan-2-one ring. The trimethoxysilylpropoxymethyl group can be introduced through nucleophilic substitution or esterification reactions. Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To identify the dioxolanone ring protons (δ ~4.5–5.5 ppm) and trimethoxysilyl groups (δ ~3.5–3.7 ppm for OCH₃) .
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch of dioxolanone) and ~1100 cm⁻¹ (Si-O-C vibrations) confirm functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How does the trimethoxysilyl group influence the compound’s solubility and reactivity?

The trimethoxysilyl moiety enhances hydrophobicity and enables surface adhesion via silanol formation under hydrolytic conditions. Reactivity is dominated by the electrophilic dioxolanone ring, which undergoes nucleophilic attack (e.g., by amines or alcohols) .

Advanced Research Questions

Q. What experimental strategies can mitigate contradictions in reported reaction kinetics for dioxolanone derivatives?

Contradictions often arise from solvent effects or competing side reactions. To address this:

  • Use DoE (Design of Experiments) to systematically vary temperature, solvent polarity, and catalyst loading .
  • Employ in-situ FT-IR or HPLC to monitor intermediate formation and quantify byproducts .
  • Cross-validate results with computational models (e.g., DFT for transition-state analysis).

Q. How can researchers optimize the stability of this compound under varying storage conditions?

Stability studies should assess:

  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to hydrolytic degradation of the trimethoxysilyl group.
  • Temperature Effects : Accelerated aging tests (40–60°C) paired with HPLC-UV to track degradation kinetics .
  • Solvent Compatibility : Polar aprotic solvents (e.g., acetonitrile) minimize ring-opening reactions compared to protic solvents .

Q. What advanced functionalization strategies enable tailored applications of this compound?

  • Surface Modification : Hydrolyze trimethoxysilyl groups to form siloxane bonds with hydroxylated substrates (e.g., SiO₂ nanoparticles) .
  • Ring-Opening Polymerization : Use nucleophilic initiators (e.g., amines) to generate polycarbonates or polyurethanes with silylated side chains .
  • Hybrid Materials : Co-condensation with tetraethyl orthosilicate (TEOS) creates silica-based composites for controlled release or catalysis .

Methodological Considerations

  • Data Analysis : Use multivariate statistics (e.g., PCA) to resolve conflicting data on reaction yields or degradation pathways .
  • Safety Protocols : Handle trimethoxysilyl derivatives in fume hoods due to potential methanol release during hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE
Reactant of Route 2
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4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE

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